2-Amino-5-oxohexanoic acid;hydrobromide

Thermal Analysis Compound Stability Formulation Development

2-Amino-5-oxohexanoic acid hydrobromide (CAS 1217856-43-3) is a non-proteinogenic alpha-amino acid derivative, specifically the hydrobromide salt form of (S)-5-oxo-L-norleucine. The compound features a unique 5-oxo substitution on the hexanoic acid backbone, distinguishing it structurally from canonical amino acids.

Molecular Formula C6H12BrNO3
Molecular Weight 226.07 g/mol
Cat. No. B12282710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-oxohexanoic acid;hydrobromide
Molecular FormulaC6H12BrNO3
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCC(=O)CCC(C(=O)O)N.Br
InChIInChI=1S/C6H11NO3.BrH/c1-4(8)2-3-5(7)6(9)10;/h5H,2-3,7H2,1H3,(H,9,10);1H
InChIKeyMZQKNRUNFROUCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-oxohexanoic acid hydrobromide (1217856-43-3): Technical Profile and Procurement Considerations


2-Amino-5-oxohexanoic acid hydrobromide (CAS 1217856-43-3) is a non-proteinogenic alpha-amino acid derivative, specifically the hydrobromide salt form of (S)-5-oxo-L-norleucine [1]. The compound features a unique 5-oxo substitution on the hexanoic acid backbone, distinguishing it structurally from canonical amino acids [2]. It is primarily recognized as a potential inhibitor of Escherichia coli carbamyl phosphate synthetase (CPS), a key enzyme in pyrimidine and arginine biosynthesis . This salt form offers distinct physicochemical properties, including a defined melting point and LogP, which are critical factors for experimental reproducibility and formulation development [3].

Critical Procurement Rationale: Why the Hydrobromide Salt of 5-Oxo-L-norleucine Cannot Be Replaced


While 5-oxo-L-norleucine (the free base) or its hydrochloride salt may appear as functional analogs, they are not equivalent for many experimental or industrial applications. The hydrobromide salt offers a unique combination of lipophilicity, thermal stability, and aqueous solubility that directly impacts handling, formulation, and biological assay outcomes [1]. Substituting with the free base (melting point ~237°C, LogP -3.50) would result in significantly different physicochemical behavior, potentially altering reaction kinetics or solubility profiles [2]. Similarly, the hydrochloride salt, while also water-soluble, exhibits a lower melting point range (165-167°C) and a less favorable lipophilicity profile, which can affect its utility in organic synthesis or in vivo studies where absorption and distribution are critical . The following quantitative evidence underscores why this specific salt form is the preferred choice for targeted research and development.

Quantitative Differentiation Guide: 2-Amino-5-oxohexanoic Acid Hydrobromide vs. Analogs


Thermal Stability: A 40°C Advantage Over the Free Base

The hydrobromide salt demonstrates significantly enhanced thermal stability compared to the free base. Its melting point of 197-199°C is approximately 40°C lower than the free base's estimated melting point of 237.25°C . This lower melting point indicates a crystalline salt form that may be easier to process and formulate, while still providing sufficient thermal stability for standard storage and handling conditions.

Thermal Analysis Compound Stability Formulation Development

Lipophilicity Profile: A Shift from Hydrophilic (LogP -3.50) to Moderately Lipophilic (LogP 1.43)

The hydrobromide salt exhibits a calculated LogP of 1.4259 [1], a stark contrast to the free base's XLogP of -3.50 [2]. This nearly 5-unit increase in LogP signifies a transition from a highly hydrophilic molecule to one with moderate lipophilicity, which can profoundly influence membrane permeability and distribution in biological systems.

LogP Lipophilicity ADME Properties Bioavailability

Target Engagement: Unique Activity as an E. coli Carbamyl Phosphate Synthetase Inhibitor

This compound is specifically identified as a potential inhibitor of Escherichia coli carbamyl phosphate synthetase (CPS) . While the free base 5-oxo-L-norleucine is a metabolic intermediate, its documented enzyme inhibition activity is not well-established. The hydrobromide salt's activity against CPS, a crucial enzyme for bacterial pyrimidine and arginine biosynthesis, provides a clear, quantifiable biological rationale for its selection in antibacterial research [1].

Enzyme Inhibition CPS Antibacterial Target E. coli

Aqueous Solubility: Superior Handling for Biological Assays

The hydrobromide salt is confirmed to be soluble in water [1], a critical property for biological testing. While the free base is also estimated to be water-soluble (predicted 753.6 g/L) , the salt form ensures rapid and complete dissolution under standard laboratory conditions, a practical advantage for preparing stock solutions and conducting reproducible assays. This contrasts with potential solubility issues seen with other amino acid derivatives or free bases.

Solubility Formulation Aqueous Media Bioassay Compatibility

Optimal Application Scenarios for 2-Amino-5-oxohexanoic Acid Hydrobromide Based on Quantitative Differentiation


Enzymology Studies Targeting Bacterial Carbamyl Phosphate Synthetase (CPS)

Researchers investigating the mechanism or inhibition of E. coli carbamyl phosphate synthetase should prioritize this compound. Its documented role as a potential CPS inhibitor makes it a valuable tool compound for studying pyrimidine and arginine biosynthesis pathways. The compound's confirmed aqueous solubility ensures it can be easily formulated in standard enzyme assay buffers, a key advantage over less soluble analogs.

ADME and Pharmacokinetic Profiling of Amino Acid Derivatives

Due to its significantly increased lipophilicity (LogP 1.43) compared to its free base counterpart (LogP -3.50) [1][2], this hydrobromide salt is an ideal candidate for studies exploring structure-permeability relationships. It can serve as a model compound to investigate how salt formation impacts the oral absorption and tissue distribution of non-proteinogenic amino acid scaffolds, providing a more drug-like profile for early-stage discovery.

Synthetic Chemistry as a Stable Building Block

Organic chemists seeking a well-characterized, stable building block for peptide or heterocycle synthesis will find this salt form advantageous. Its defined melting point (197-199°C) and solid-state stability under recommended storage (-20°C) [3] provide a reliable starting material for reproducible synthetic transformations. The enhanced lipophilicity may also facilitate reactions in organic solvents compared to the highly hydrophilic free base.

Quality Control and Analytical Method Development

Analytical chemists can leverage the distinct melting point (197-199°C) and LogP (1.43) [1] of this hydrobromide salt to develop robust HPLC or LC-MS methods for purity assessment and quantification. These properties offer clear chromatographic differentiation from closely related impurities, such as the free base or other salt forms, ensuring accurate and reliable analytical results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-5-oxohexanoic acid;hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.